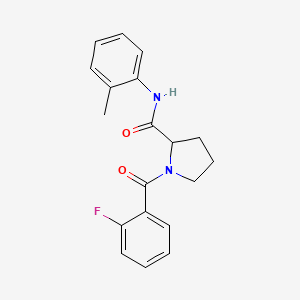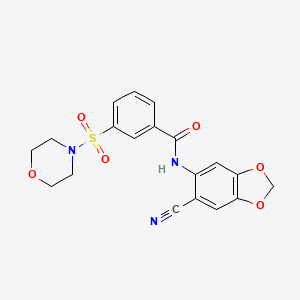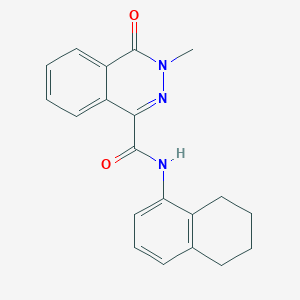
1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide is a chemical compound that belongs to the class of proline derivatives. It has been studied extensively for its potential use in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide involves the inhibition of DPP-4. DPP-4 is responsible for the degradation of incretin hormones, which play a key role in the regulation of glucose metabolism. Inhibition of DPP-4 by 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide results in increased levels of incretin hormones, leading to increased insulin secretion and improved glucose tolerance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide have been studied extensively. Animal studies have shown that the compound is able to improve glucose tolerance and increase insulin secretion. In addition, the compound has been shown to reduce inflammation and oxidative stress in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide in lab experiments is its selectivity for DPP-4. This allows for specific inhibition of the enzyme without affecting other enzymes or pathways. However, one limitation of the compound is its relatively low potency compared to other DPP-4 inhibitors. This may limit its usefulness in certain experiments or applications.
Future Directions
There are several future directions for the use of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide in scientific research. One area of interest is the potential use of the compound in the treatment of type 2 diabetes. Clinical trials are currently underway to investigate the efficacy and safety of DPP-4 inhibitors in the treatment of diabetes. In addition, the compound may have potential applications in the treatment of other diseases, such as cancer and inflammatory disorders. Further research is needed to fully understand the potential of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide in these areas.
Synthesis Methods
The synthesis of 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide involves the reaction of 2-methylphenylprolinol with 2-fluorobenzoyl chloride in the presence of a base. The reaction proceeds via an acylation reaction, resulting in the formation of the desired product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide has been used extensively in scientific research due to its potential as a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key enzyme involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. The inhibition of DPP-4 by 1-(2-fluorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to increase insulin secretion and improve glucose tolerance in animal studies.
properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-7-2-5-10-16(13)21-18(23)17-11-6-12-22(17)19(24)14-8-3-4-9-15(14)20/h2-5,7-10,17H,6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNGWBHOTGXGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)carbonyl]-N-(2-methylphenyl)prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6139735.png)

![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B6139746.png)
![7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139754.png)


![{3-(2,4-difluorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6139787.png)
![4-(2,5-dimethylphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139796.png)

![methyl 4-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6139811.png)

![3-[(benzylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6139829.png)
![1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6139841.png)
